1,2-Didodecylbenzene

Übersicht

Beschreibung

Didodecylbenzene is a biochemical.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

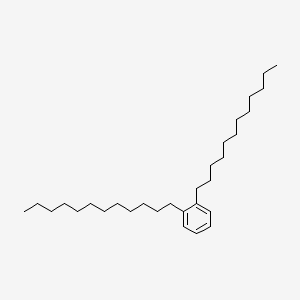

1,2-Didodecylbenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure, featuring a benzene ring with two long dodecyl chains, allows it to act as a versatile building block in organic chemistry.

This compound has been studied for its role in environmental remediation processes. Its surfactant properties can be exploited to enhance the bioavailability of hydrophobic pollutants in soil and water.

Case Study: Biodegradation of Surfactants

Research has shown that certain bacterial strains can degrade surfactants like those derived from this compound. For instance, studies indicate that Pseudomonas aeruginosa can utilize these compounds as a carbon source, leading to effective bioremediation strategies for contaminated sites.

- Table 2: Biodegradation Efficiency of Pseudomonas aeruginosa

| Surfactant Type | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| This compound | 500 | 95 |

| Branched Dodecylbenzene | 500 | 90 |

Pharmaceutical Applications

The compound has also found applications in the pharmaceutical industry. Its surfactant properties are utilized in drug formulation processes to improve the solubility and bioavailability of active pharmaceutical ingredients.

Case Study: Formulation Development

A study demonstrated that formulations containing this compound significantly enhanced the solubility of poorly soluble drugs. This was attributed to its ability to reduce surface tension and facilitate better dispersion of the drug particles.

- Table 3: Solubility Enhancement of Drugs with Surfactants

| Drug Name | Solubility without Surfactant (mg/mL) | Solubility with this compound (mg/mL) |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 0.2 | 3.5 |

Eigenschaften

CAS-Nummer |

39888-70-5 |

|---|---|

Molekularformel |

C30H54 |

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

1,2-didodecylbenzene |

InChI |

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 |

InChI-Schlüssel |

WJECKFZULSWXPN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

99948-83-1 39888-70-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Didodecylbenzene; AI3-00433 AI3 00433; AI300433 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.